

Application of Diphenyltin as an Antifungal Agent: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: **Diphenyltin**

Cat. No.: **B089523**

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Introduction

Diphenyltin compounds, a class of organotin molecules, have demonstrated significant potential as antifungal agents. Their broad-spectrum activity against a variety of fungal pathogens, including clinically relevant yeasts and molds, makes them an interesting subject for further research and development in the pursuit of new antifungal therapies. This document provides a comprehensive overview of the application of **diphenyltin** as an antifungal agent, including its proposed mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The precise antifungal mechanism of **diphenyltin** compounds is an active area of research, with current evidence pointing towards the induction of apoptosis, or programmed cell death, in fungal cells. This process is believed to be multifaceted, involving the disruption of key cellular structures and signaling pathways.

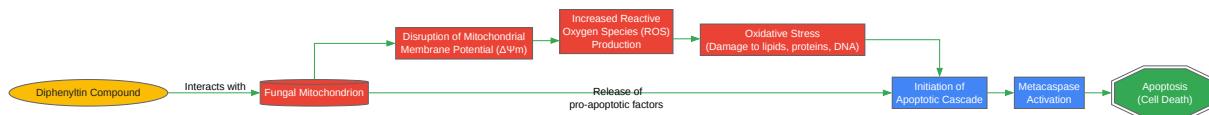
One of the proposed primary targets of **diphenyltin** is the fungal mitochondrion. The interaction of **diphenyltin** with mitochondrial membranes can lead to a collapse of the mitochondrial membrane potential ($\Delta\Psi_m$). This disruption of the electrochemical gradient across the inner mitochondrial membrane has profound consequences for cellular energy production and homeostasis.

The collapse of the mitochondrial membrane potential is often associated with an increase in the production of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, can cause widespread oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, further contributing to cellular stress and demise.

The accumulation of intracellular damage and the disruption of mitochondrial function are potent triggers for the apoptotic cascade. In fungi, this process involves the activation of metacaspases, which are caspase-like proteases. These enzymes execute the final stages of apoptosis by cleaving specific cellular substrates, leading to characteristic morphological changes such as chromatin condensation, DNA fragmentation, and ultimately, cell death.

Putative Signaling Pathway for Diphenyltin-Induced Fungal Apoptosis

The following diagram illustrates a proposed signaling pathway for the antifungal action of **diphenyltin**, leading to apoptosis in fungal cells.



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Proposed signaling pathway of **diphenyltin**-induced apoptosis in fungal cells.

Quantitative Antifungal Activity

The *in vitro* antifungal activity of various **diphenyltin** derivatives has been evaluated against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the efficacy of an antifungal agent, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of **Diphenyltin** Derivatives against Yeast Species

Diphenyltin Derivative	Candida albicans (µg/mL)	Candida parapsilosis (µg/mL)	Candida krusei (µg/mL)	Reference
[2,6-bis(dimethylaminomethyl)phenyl]diphenyltin(IV) bromide	0.55 - 1.17	0.55 - 1.17	0.55 - 1.17	[1]
[2,6-bis(dimethylaminomethyl)phenyl]diphenyltin(IV) hexafluorophosphate	0.55 - 1.17	0.55 - 1.17	0.55 - 1.17	[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of **Diphenyltin** Derivatives against Filamentous Fungi

Diphenyltin Derivative	Aspergillus niger (mM/dm ³)	Aspergillus flavus (mM/dm ³)	Penicillium citrinum (mM/dm ³)	Reference
Diphenyltin acetylsalicylate	0.041	0.082	0.041	[2]
Diphenyltin salicylate	-	-	-	[2]
Diphenyltin(IV) dibenzoate	-	-	-	[3]

Table 3: Fungicidal Activity of **Diphenyltin** Derivatives against *Fusarium oxysporum*

Diphenyltin Derivative	Minimum Inhibitory Concentration (mM)	Reference
Diphenyltin(IV) dibenzoate	~0.7	[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the antifungal properties of **diphenyltin** compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeasts and M38-A2 for filamentous fungi.[\[4\]](#)[\[5\]](#)

Objective: To determine the lowest concentration of a **diphenyltin** compound that inhibits the visible growth of a fungal isolate.

Materials:

- **Diphenyltin** compound
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Fungal inoculum
- Spectrophotometer or microplate reader
- Incubator

Experimental Workflow:

Preparation

Prepare stock solution of Diphenyltin in DMSO

Prepare fungal inoculum and adjust to standard concentration

Prepare serial two-fold dilutions of Diphenyltin in RPMI-1640

Assay

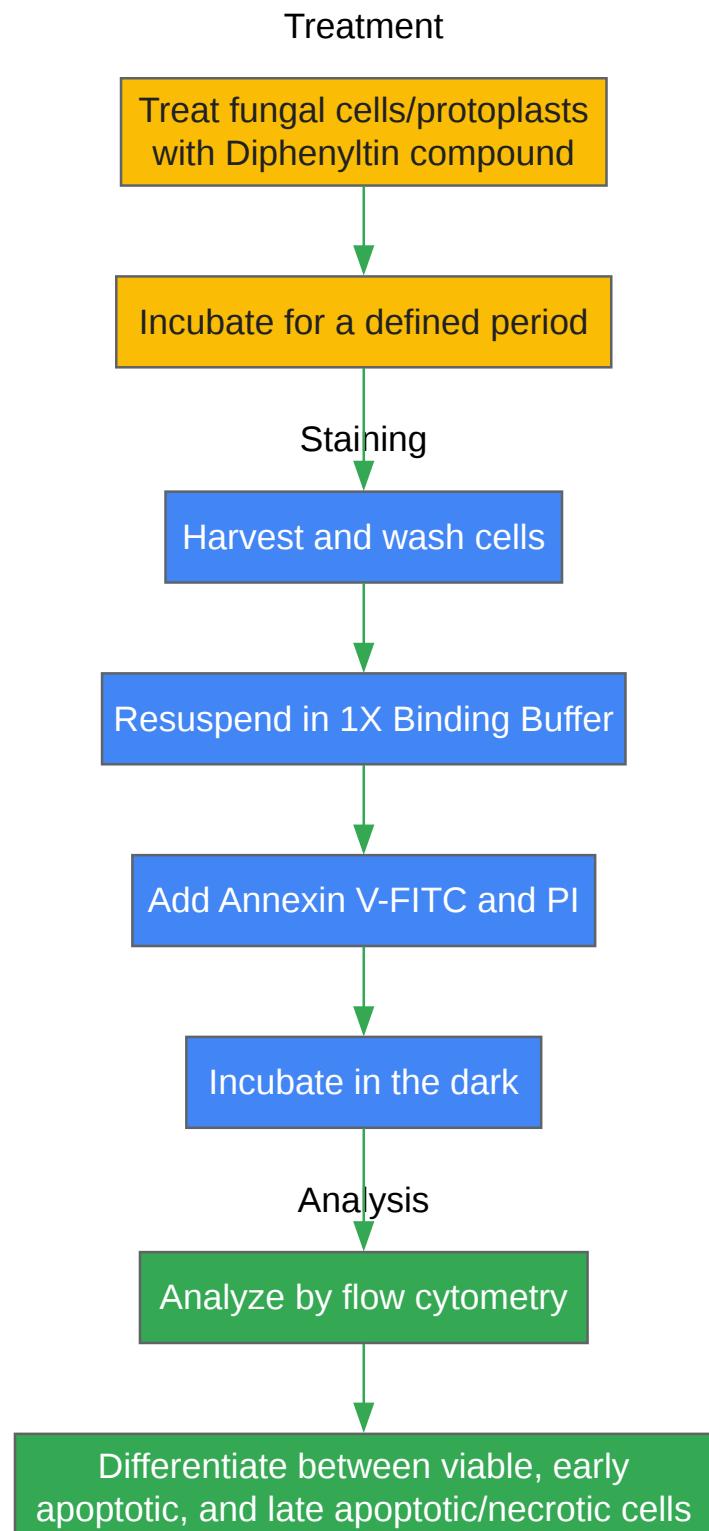
Add diluted compound and fungal inoculum to 96-well plate

Incubate at 35°C for 24-48 hours

Analysis

Visually or spectrophotometrically determine fungal growth

Identify the MIC as the lowest concentration with no visible growth

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